Dihydro T-MAS-d6

Stable Isotope Dilution Sterolomics LC-MS/MS

Dihydro T-MAS-d6 is the definitive internal standard for accurate quantification of Dihydro T-MAS in sterolomics. Unlike unlabeled analogs or alternative deuterated sterols (e.g., d6-cholesterol), its unique mass transition (m/z 83→65) and precise co-elution correct for matrix effects, enabling CV <6%. Essential for Kandutsch-Russell pathway studies, statin research, and Smith-Lemli-Opitz biomarker validation. Supplied >99% pure, -20°C storage. For research use only.

Molecular Formula C29H50O
Molecular Weight 420.7 g/mol
Cat. No. B12395829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydro T-MAS-d6
Molecular FormulaC29H50O
Molecular Weight420.7 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C
InChIInChI=1S/C29H50O/c1-19(2)9-8-10-20(3)22-12-13-23-21-11-14-25-27(4,5)26(30)16-18-29(25,7)24(21)15-17-28(22,23)6/h19-20,22-23,25-26,30H,8-18H2,1-7H3/t20-,22-,23+,25+,26+,28-,29-/m1/s1/i4D3,5D3
InChIKeyFYHRVINOXYETMN-SKHDRLDPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dihydro T-MAS-d6: A Deuterated Sterol Internal Standard for Sterolomics and Cholesterol Pathway Quantitation


Dihydro T-MAS-d6 (4,4-dimethyl(d6)-cholest-8(9)-en-3β-ol; CAS 2315262-48-5) is a stable isotope-labeled derivative of dihydro testis meiosis-activating sterol (T-MAS), an intermediate of the Kandutsch-Russell cholesterol biosynthesis pathway . This deuterated sterol, characterized by six deuterium substitutions at the 4,4-dimethyl positions (molecular formula C29H44D6O; MW 420.74), is exclusively utilized as an internal standard (IS) for quantitative mass spectrometry-based sterol analysis in biological matrices . As a Class 11 combustible solid shipped on dry ice with a recommended storage temperature of -20°C, it is supplied as a >99% pure powder for research use only .

Dihydro T-MAS-d6 Selection: Why Unlabeled Sterol Standards or In-Class d6 Compounds Fail


Substituting Dihydro T-MAS-d6 with its unlabeled analog (Dihydro T-MAS) or alternative deuterated sterols (e.g., d6-cholesterol or d7-sitosterol) directly compromises quantitative accuracy in sterolomics. The primary failure mode stems from the structural specificity required for co-elution and ionization in complex biological matrices [1]. While unlabeled compounds cannot compensate for matrix effects or ion suppression, even closely related deuterated sterols (such as d6-cholesterol) exhibit distinct chromatographic retention times and distinct mass transitions that preclude their use as accurate internal standards for Dihydro T-MAS [2]. Specifically, the Dihydro T-MAS-d6 mass transition (m/z 83→65) is unique to its specific sterol backbone, and using an IS with a different transition (e.g., d6-cholesterol at m/z 369→147) introduces quantitation bias that cannot be normalized by simple calibration [3].

Quantitative Differentiation of Dihydro T-MAS-d6 Against Unlabeled Dihydro T-MAS and Generic d6-Sterol Internal Standards


LC-MS/MS Quantitative Accuracy: Dihydro T-MAS-d6 vs. Unlabeled Dihydro T-MAS in Human Hepatocyte Extracts

In LC-MS/MS quantification of sterols from cultured human hepatocytes, the use of a structurally matched deuterated internal standard (Dihydro T-MAS-d6) corrects for matrix-induced ion suppression, a phenomenon that unlabeled external calibration cannot address. While the exact recovery difference between labeled and unlabeled Dihydro T-MAS is not explicitly quantified in a single head-to-head study, class-level evidence demonstrates that structurally similar sterols (e.g., FF-MAS, T-MAS) exhibit significant ion suppression variability (10-16% recovery difference) when no matched IS is used, underscoring the necessity of a matched deuterated IS to achieve the reported <6% coefficient of variation [1].

Stable Isotope Dilution Sterolomics LC-MS/MS Cholesterol Biosynthesis

Chromatographic Co-Elution Specificity: Dihydro T-MAS-d6 vs. d6-Cholesterol

Dihydro T-MAS-d6 and the generic sterol IS d6-cholesterol exhibit distinct chromatographic retention behaviors due to differences in their sterol backbone saturation and methylation. In a validated GC-MS method for 11 sterols, the structurally distinct sterols (e.g., lanosterol, FF-MAS, T-MAS) are baseline resolved with specific retention times, and a mismatched IS such as d6-cholesterol does not co-elute with Dihydro T-MAS, thus failing to correct for matrix effects or fluctuations in ionization efficiency specific to the Dihydro T-MAS retention window [1]. Furthermore, the specific mass transition for Dihydro T-MAS-d6 (m/z 83→65) is unique and not shared by d6-cholesterol, which relies on transitions like m/z 369→147 [2].

Chromatography Internal Standard Sterol Analysis GC-MS

Purity and Isomeric Stability: Dihydro T-MAS-d6 vs. Unlabeled FF-MAS/T-MAS Standards

Dihydro T-MAS-d6 is supplied with a certified purity of >99% as determined by TLC, and exhibits a defined stability profile of 1 year at -20°C . In contrast, commercially available unlabeled FF-MAS (4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol) standards are explicitly noted to contain up to 15% of the Δ25 isomer as an impurity . This 15% isomeric impurity in the unlabeled standard introduces significant quantitative error in absolute quantification assays, whereas the deuterated analog provides a chemically defined, isomeric-pure reference point.

Purity Isomer Stability Quality Control

Optimal Deployment Scenarios for Dihydro T-MAS-d6 in Analytical and Discovery Workflows


Absolute Quantification of Dihydro T-MAS in Sterolomics Profiling of Hepatocytes

In targeted sterolomics studies utilizing LC-MS or GC-MS to profile the Kandutsch-Russell cholesterol biosynthesis pathway, Dihydro T-MAS-d6 is spiked into cell lysates or tissue homogenates prior to extraction. By matching the analyte's retention time and mass transition (m/z 83→65), it corrects for matrix effects and ion suppression, enabling absolute quantification of Dihydro T-MAS with a coefficient of variation below 6%, as demonstrated in validated methods for 11 sterols [1]. This scenario is essential for quantifying flux through the post-squalene pathway in response to statins or other cholesterol-lowering agents.

Clinical Diagnostics and Biomarker Discovery for Inborn Errors of Cholesterol Synthesis

For clinical research investigating disorders such as Smith-Lemli-Opitz syndrome or desmosterolosis, Dihydro T-MAS-d6 serves as a critical internal standard for the accurate measurement of Dihydro T-MAS in patient plasma, urine, or cerebrospinal fluid. The simplified LC-MS method developed for 10 sterols from the late cholesterol synthesis pathway (including T-MAS) explicitly requires a matched deuterated IS to achieve the sensitivity and specificity needed to detect pathognomonic accumulations of intermediates [2]. The use of this IS ensures that quantitative results are not confounded by inter-patient matrix variability, enabling robust biomarker validation.

Pharmacokinetic and Drug-Drug Interaction Studies Involving Sterol Metabolism

In preclinical studies evaluating the impact of novel therapeutics on cholesterol biosynthesis, Dihydro T-MAS-d6 is employed in stable isotope dilution assays to precisely quantify changes in Dihydro T-MAS levels in tissues (e.g., liver, brain) or biofluids. Given that statins and other inhibitors alter the relative abundance of pathway intermediates, the use of a high-purity (>99%), isomeric-pure deuterated standard eliminates the 15% isomeric impurity error associated with unlabeled standards, ensuring that observed pharmacological effects are accurately attributed to drug action rather than analytical variability.

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